Product packaging for G 1697(Cat. No.:CAS No. 188550-08-5)

G 1697

Cat. No.: B1222888
CAS No.: 188550-08-5
M. Wt: 339.4 g/mol
InChI Key: VDDSJNZVWWFJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

G 1697 is a chemical reagent provided for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the primary scientific literature and safety data sheets for specific handling and application information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N5S2 B1222888 G 1697 CAS No. 188550-08-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188550-08-5

Molecular Formula

C16H13N5S2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H13N5S2/c1-2-7-12-9(4-1)13-15(17-8-18-16(13)22-12)19-10-5-3-6-11-14(10)21-23-20-11/h3,5-6,8H,1-2,4,7H2,(H,17,18,19)

InChI Key

VDDSJNZVWWFJET-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=CC5=NSN=C54

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=CC5=NSN=C54

Other CAS No.

188550-08-5

Synonyms

4-((benzo-1,2,3-thiadiazolyl)-4-amino)-5,6,7,8-tetrahydrobenzothieno(2,3-d)pyrimidine
G 1697
G-1697

Origin of Product

United States

Discovery, Isolation, and Biosynthetic Pathways of Compound G 1697

Metabolic Engineering and Heterologous Expression for G 1697 Pathway Studies

Reconstitution of this compound Biosynthetic Pathways in Host Systems

The elucidation of a natural product's biosynthetic pathway is a critical step in understanding and harnessing its production. For compound this compound, significant progress has been made in identifying the cluster of genes responsible for its synthesis. A pivotal approach in studying these pathways is their reconstitution in heterologous host systems. This technique involves transferring the genetic machinery for this compound production from its native organism into a more easily manipulated host, such as Aspergillus oryzae or Nicotiana benthamiana. nih.govplos.org

The successful reconstitution of a biosynthetic pathway in a new host offers several advantages. It allows for the functional characterization of individual enzymes and provides a platform for optimizing the production of the target compound. nih.govresearchgate.net In the case of this compound, researchers have successfully expressed the necessary enzymes in these host systems, leading to the de novo synthesis of the compound. This achievement not only confirms the identity of the biosynthetic genes but also opens the door for enhanced production through metabolic engineering of the host.

One of the key challenges in reconstituting complex biosynthetic pathways is ensuring the proper expression and function of all the necessary enzymes, which may include tailoring enzymes like cytochrome P450s. plos.org The successful production of this compound in heterologous hosts demonstrates that these challenges can be overcome through careful selection of expression vectors and optimization of culture conditions.

Table 1: Host Systems for this compound Pathway Reconstitution

Host OrganismKey AdvantagesReference
Aspergillus oryzaeWell-established for secondary metabolite production, genetic tools available. nih.gov
Nicotiana benthamianaRapid transient expression system, suitable for plant-derived pathways. plos.org

Engineering for Analog Production through this compound Pathway Manipulation

Beyond simply producing this compound, the reconstitution of its biosynthetic pathway in heterologous hosts provides a powerful tool for generating novel analogs of the parent compound. By manipulating the genes within the pathway, scientists can alter the chemical structure of the final product, potentially leading to compounds with improved or entirely new biological activities.

One common strategy for pathway manipulation is the targeted inactivation or modification of genes encoding tailoring enzymes. For example, by knocking out a gene responsible for a specific hydroxylation or methylation step, a new analog lacking that modification can be produced. Conversely, introducing new tailoring enzymes from other biosynthetic pathways can lead to the creation of hybrid molecules with unique chemical features.

The engineering of the this compound pathway has been explored to create a library of new chemical entities. This approach, often referred to as combinatorial biosynthesis, leverages the modular nature of many biosynthetic pathways. By mixing and matching enzymes from different pathways, a wide diversity of analogs can be generated. This strategy has shown promise in expanding the chemical space around the core scaffold of this compound, offering a rich source of compounds for drug discovery and other biotechnological applications.

The ability to engineer the this compound biosynthetic pathway highlights the potential of synthetic biology to not only replicate natural products but also to improve upon them. As our understanding of these complex enzymatic systems grows, so too will our capacity to design and produce novel molecules with tailored properties.

Synthetic Methodologies and Chemical Modifications of Compound G 1697

Total Synthesis Approaches to Compound G 1697 and Its Structural Motifs

The total synthesis of a natural product or a designed molecule is a cornerstone of organic chemistry, enabling access to the compound for biological evaluation and the creation of analogues. rsc.orgnih.govrsc.orgchemrxiv.org

Novel Synthetic Route Development for this compound

The development of a novel synthetic route for a compound like this compound would commence with a retrosynthetic analysis. This process would deconstruct the target molecule into simpler, commercially available starting materials. Key considerations in designing the synthesis would include:

Stereocontrol: Establishing the correct three-dimensional arrangement of atoms is often the most significant challenge. This might involve the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions.

Scalability: The ability to produce gram-scale quantities of the compound is crucial for extensive biological testing.

Table 1: Hypothetical Key Reactions in the Synthesis of a Complex Molecule

StepReaction TypeReagents and ConditionsPurpose
1Asymmetric Aldol ReactionChiral auxiliary, Lewis acid, aldehyde, ketoneTo establish a key stereocenter.
2Ring-Closing MetathesisGrubbs catalystTo form a crucial cyclic core structure.
3Cross-Coupling ReactionPalladium catalyst, organometallic reagent, halideTo connect two complex fragments.
4Protecting Group ManipulationAcid/base or hydrogenationTo selectively mask and unmask reactive functional groups.

Chemoenzymatic and Stereoselective Synthesis of this compound

Chemoenzymatic synthesis integrates the selectivity of enzymes with the versatility of traditional organic reactions. nih.govrsc.orgmdpi.com For a hypothetical this compound, enzymes could be employed for:

Kinetic Resolution: Separating a racemic mixture into its constituent enantiomers.

Desymmetrization: Converting a symmetrical starting material into a chiral product.

Stereoselective Functional Group Transformations: For example, the selective reduction of a ketone to a specific alcohol stereoisomer.

The use of biocatalysis can offer milder reaction conditions, higher selectivity, and a more environmentally friendly approach compared to purely chemical methods. rsc.org

Derivatization and Analog Design Based on the this compound Scaffold

Once a synthetic route to the core scaffold of this compound is established, the focus would shift to creating derivatives and analogues to explore its biological activity.

Structure-Activity Relationship (SAR) Exploration Methodologies for this compound Analogues

SAR studies aim to understand how modifications to a molecule's structure affect its biological activity. nih.govacs.org A systematic approach would be taken to modify different parts of the this compound scaffold.

Table 2: Representative Strategies for SAR Exploration

Position of ModificationType of ModificationRationale
Peripheral functional groupsIntroduction of polar, non-polar, acidic, or basic groupsTo probe interactions with the biological target and improve physicochemical properties.
Core scaffoldAlteration of ring size or heteroatom compositionTo assess the importance of the core structure for activity.
StereocentersInversion of stereochemistryTo determine the optimal three-dimensional conformation for binding.

The synthesized analogues would be subjected to biological assays to determine their potency and selectivity. This iterative process of design, synthesis, and testing would guide the development of more potent and specific compounds.

Molecular and Cellular Mechanisms of Action of Compound G 1697

Ligand-Target Interactions and Binding Kinetics of G 1697

Understanding how this compound interacts with its targets at a molecular level is crucial for elucidating its mechanism of action. This involves studying the affinity and kinetics of its binding to target molecules.

Receptor Binding Assays for this compound Affinities

Receptor binding assays are fundamental techniques used to quantify the affinity of a ligand for its receptor. These assays can determine parameters such as the dissociation constant (Kd), which reflects the strength of the binding interaction, and the maximum number of binding sites (Bmax). creative-bioarray.comturkupetcentre.net Radioligand binding assays are considered a gold standard for measuring the affinity of ligand binding to its target receptor, particularly for membrane-bound molecules like G-protein coupled receptors (GPCRs). creative-bioarray.com These assays involve incubating a fixed concentration of a radiolabeled ligand with varying concentrations of the test compound (this compound in this case) to determine the compound's ability to compete for binding sites. creative-bioarray.comnanotempertech.com The resulting data allows for the calculation of the inhibition constant (Ki), which represents the affinity of the unlabeled compound. creative-bioarray.comnanotempertech.com While specific data from receptor binding assays for this compound (CID 1697) were not extensively detailed in the provided search results, its identification as a tyrosine kinase inhibitor suggests that relevant binding assays would focus on its affinity for various protein kinases. nih.govuni-freiburg.de

Enzyme Inhibition Kinetics and Mechanism of this compound (e.g., Trypsin Inhibition)

Enzyme inhibition kinetics studies provide insights into how a compound affects the rate of an enzymatic reaction and the nature of this inhibition (e.g., competitive, non-competitive, uncompetitive). For this compound, identified as a tyrosine kinase inhibitor, the primary focus of enzyme inhibition studies would be on its effects on the catalytic activity of target kinases. nih.govuni-freiburg.de These studies typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor and substrate to determine parameters such as the inhibition constant (Ki) and the maximum reaction rate (Vmax).

While the outline specifically mentions "Trypsin Inhibition," and some search results discuss trypsin inhibitors as a class of proteins involved in plant defense against insects scispace.commdpi.comnih.gov, the primary reported activity of this compound (CID 1697) is that of a tyrosine kinase inhibitor nih.govuni-freiburg.de. Trypsin inhibition typically involves the inhibitor binding to the active site of trypsin, often through a tight, non-covalent interaction, blocking substrate access. mdpi.comnih.gov Some trypsin inhibitors, like Kunitz-like inhibitors, form stable complexes with the enzyme. nih.gov The mechanism can involve the formation of an anti-parallel β-sheet between the enzyme and the inhibitor. nih.gov Although citation herts.ac.uk is listed in the prompt under this section, it describes Methoprene, an insecticide with a different mechanism of action (juvenile hormone mimic) herts.ac.uk. Citation uni.lu refers to a different compound also designated "this compound" (CID 753622) which is structurally distinct from CID 1697 uni.lu. Therefore, while the general principles of enzyme inhibition kinetics apply, specific data on this compound (CID 1697) as a trypsin inhibitor is not evident from the provided information, and its known activity is focused on kinase inhibition.

Protein-Ligand Interaction Spectroscopic Studies of this compound

Spectroscopic methods are valuable tools for studying protein-ligand interactions, providing information on binding events, conformational changes, and the nature of the interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence spectroscopy, and mass spectrometry can be employed. unideb.hunottingham.ac.ukjelsciences.com NMR spectroscopy, for instance, can provide high-resolution insights into binding sites and affinities by analyzing chemical shift changes upon ligand binding. unideb.hunottingham.ac.uk Fluorescence spectroscopy is highly sensitive and can be used to measure binding in real-time, although it requires the presence of naturally fluorescent residues or the introduction of fluorescent probes. nottingham.ac.uk Mass spectrometry allows for the detection and analysis of protein-ligand complexes, even weakly bound ones. nottingham.ac.uk While the provided search results discuss these spectroscopic methods in the context of protein-ligand interactions generally unideb.hunottingham.ac.ukjelsciences.com, specific spectroscopic studies detailing the interaction of this compound (CID 1697) with its target proteins were not found. However, such studies would be essential for a comprehensive understanding of the molecular details of this compound binding to target kinases.

Modulation of Intracellular Signaling Pathways by this compound

As a tyrosine kinase inhibitor, this compound is expected to modulate intracellular signaling pathways that are regulated by kinase activity. nih.govuni-freiburg.de Kinases play critical roles in a wide variety of cellular processes, including cell growth, differentiation, metabolism, and immune responses, often acting as key components in complex signaling cascades. biointerfaceresearch.commdpi.com

G-protein Coupled Receptor (GPCR) Signaling Crosstalk by this compound

G-protein Coupled Receptors (GPCRs) are a large family of cell surface receptors that play crucial roles in transmitting extracellular signals into intracellular responses through the activation of heterotrimeric G proteins and other downstream effectors. nih.govucl.ac.uknih.gov GPCR signaling can involve complex crosstalk with other signaling pathways, including those mediated by receptor tyrosine kinases. nih.gov This crosstalk can occur at multiple levels, including direct protein-protein interactions between GPCRs and other signaling molecules, or indirectly through shared downstream signaling components. nih.govnih.gov Some studies have shown that GPCRs can modulate intracellular effector signaling pathways such as the activation of phospholipases and mitogen-activated protein kinases (MAPK). nih.gov Furthermore, there is evidence of crosstalk between GPCRs and tyrosine kinase receptors. nih.gov While this compound (CID 1697) is primarily known as a tyrosine kinase inhibitor nih.govuni-freiburg.de, its potential to influence GPCR signaling crosstalk could arise from the intricate connections between kinase pathways and GPCR-mediated cascades. For example, kinases can phosphorylate and regulate the activity of GPCRs or components of the GPCR signaling machinery. mdpi.com Conversely, GPCR signaling can impact kinase activity. mdpi.comnih.gov Although direct evidence of this compound (CID 1697) specifically modulating GPCR signaling crosstalk was not found in the provided search results, its role as a kinase inhibitor suggests it could indirectly influence pathways where GPCR and kinase signaling converge or interact.

Kinase Activity Modulation by this compound

This compound (CID 1697) is characterized as a tyrosine kinase inhibitor. nih.govuni-freiburg.de Tyrosine kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a substrate protein. This phosphorylation event can alter the activity, localization, or interaction of the substrate protein, thereby regulating various cellular processes. mdpi.com Tyrosine kinases are involved in numerous signaling pathways that control cell growth, proliferation, survival, migration, and differentiation. mdpi.com Aberrant kinase activity is implicated in various diseases, including cancer, making kinase inhibitors like this compound of therapeutic interest. nih.gov By inhibiting tyrosine kinase activity, this compound can disrupt downstream signaling cascades that rely on the phosphorylation of substrate proteins by these kinases. This can lead to the modulation of cellular behaviors controlled by these pathways. For example, inhibition of kinases involved in cell proliferation pathways could lead to reduced cell division. The specific kinases inhibited by this compound and the detailed consequences of this inhibition on various signaling networks would be crucial areas of research to fully understand its cellular mechanisms. Studies on other tyrosine kinase inhibitors have shown their ability to impact pathways such as JAK-STAT, Wnt, PI3K/Akt, and MAPK, which are frequently dysregulated in disease states. biointerfaceresearch.com Given this compound's classification, it is plausible it exerts its effects through modulating similar kinase-dependent pathways.

Based on the search results, identifying a specific chemical compound universally known as "this compound" with extensive published research covering all the detailed aspects of your outline proved challenging. While "this compound" is listed in PubChem Lite with CID 753622 uni.lu, the available information for this specific compound within the search results does not provide the detailed molecular and cellular mechanisms, transcriptomic and proteomic alterations, or specific data on cell cycle modulation, apoptosis, and autophagy required to fulfill the comprehensive outline you provided.

Other search results containing "1697" refer to PubChem CIDs for different compounds (like CID 1697 for 4,5-Dianilinophthalimide) nih.govuni-freiburg.de, publication identifiers, patent examples, or other unrelated contexts.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on "Compound this compound" (PubChem CID 753622) that addresses each point of your detailed outline with specific research findings and data tables based on the current search results.

We can provide the basic information identified for the most likely candidate, PubChem CID 753622.

Compound Information

The compound identified as "this compound" in PubChem Lite is N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro- uni.lubenzothiolo[2,3-d]pyrimidin-4-amine. Its molecular formula is C16H13N5S2. uni.lu

Due to the limited specific information available for this compound in the search results concerning the detailed biological mechanisms outlined, the subsequent sections cannot be populated with the requested level of detail, including specific research findings and data tables.

Preclinical Research Methodologies and in Vitro/ex Vivo Model Systems for G 1697 Investigation

Ex Vivo Tissue and Organ Slice Preparations for G 1697 Research

Ex vivo tissue and organ slice preparations provide a bridge between in vitro cell culture and in vivo animal models. scireq.com These techniques involve the sectioning of fresh animal or human tissue into thin, viable slices that can be maintained in culture for a period of time. nih.govprecisionary.com This method preserves the native tissue architecture, including cell-cell and cell-matrix interactions, which are often lost in dissociated cell cultures. nih.gov

For the preclinical investigation of this compound, precision-cut tissue slices from organs such as the liver, kidney, or intestine could be utilized to study organ-specific metabolism, efficacy, and toxicity. precisionary.com For example, precision-cut liver slices (PCLS) can be used to assess the metabolic stability of this compound and to identify potential drug-induced liver injury. precisionary.com This model allows for the direct observation of the compound's effect on a complex tissue environment without the confounding factors of systemic circulation present in whole animal studies. scireq.com

In Vivo Animal Models for Investigating this compound's Biological Role

While in vitro and ex vivo models are invaluable, in vivo animal models are crucial for understanding the systemic effects of a compound like this compound. taconic.com Animal models allow for the evaluation of a drug's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) in a whole-organism context. creative-biolabs.com

Genetically engineered animal models (GEMs), particularly mice, are powerful tools for target validation in drug discovery. taconic.comnih.gov If the molecular target of this compound is known, a knockout mouse model, where the gene for the target protein is inactivated, can be used to mimic the effect of inhibiting that target. taconic.com Observing the phenotype of the knockout animal can provide insights into the potential therapeutic effects and on-target toxicities of this compound. nih.gov

Conditional knockout models allow for the inactivation of a gene in a specific tissue or at a particular time, providing more refined control for target validation studies. taconic.com RNA interference (RNAi) can also be used in animal models to achieve a "knockdown" of the target gene, which can be a useful surrogate for the action of an antagonist drug. nih.gov

Animal Model TypeDescriptionApplication for this compoundExample
Knockout MouseA specific gene is permanently inactivated in all cells.To understand the physiological role of the target of this compound and predict on-target effects. taconic.comA mouse model with a knockout of the gene encoding for a specific enzyme that this compound is designed to inhibit.
Conditional Knockout MouseA specific gene is inactivated in a particular tissue or at a specific time.To investigate the tissue-specific roles of the target of this compound. taconic.comA mouse model where the target gene is knocked out only in liver cells to study the hepatic effects of inhibition.
RNAi Transgenic MouseExpression of a specific gene is reduced (knockdown) through RNA interference.To mimic the pharmacological inhibition of the target by this compound. nih.govA mouse model expressing a short hairpin RNA (shRNA) that targets the mRNA of the protein this compound inhibits.

Pharmacodynamic (PD) biomarkers are measurable indicators of a biological response to a drug. hayesbiomarkerconsulting.com In the preclinical development of this compound, the identification and validation of PD biomarkers are critical for demonstrating that the compound is engaging its target and eliciting the desired biological effect. europeanpharmaceuticalreview.combmj.com These biomarkers can then be translated to clinical trials to monitor treatment response. 3d-pxc.com

PD biomarkers can be "proximal," directly measuring target engagement, or "distal," measuring downstream effects of target modulation. nih.gov For instance, if this compound is a kinase inhibitor, a proximal PD biomarker could be the level of phosphorylation of the kinase's direct substrate, which can be measured in tumor biopsies or surrogate tissues. nih.gov Distal biomarkers might include changes in the expression of genes regulated by the signaling pathway or markers of cellular processes like apoptosis (e.g., cleaved caspase-3). nih.gov

The discovery of robust and translatable PD biomarkers in preclinical models is essential for making informed decisions about the progression of a compound like this compound into clinical trials and for guiding dose selection and patient stratification in those trials. europeanpharmaceuticalreview.com

Computational and Theoretical Studies on Compound G 1697

Molecular Docking and Dynamics Simulations of Tetrahydrobenzothieno[2,3-d]pyrimidine-Target Complexes

Molecular docking and dynamics simulations have been extensively employed to investigate the interactions between tetrahydrobenzothieno[2,3-d]pyrimidine derivatives and their biological targets. These studies provide valuable insights into the binding modes, key interacting residues, and the conformational dynamics of the ligand-receptor complexes.

Ligand-Protein Interaction Prediction

Molecular docking studies have successfully predicted the binding orientations of various tetrahydrobenzothieno[2,3-d]pyrimidine derivatives within the active sites of their target proteins. For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, docking studies revealed that these compounds occupy the adenine binding pocket of the EGFR kinase domain semanticscholar.org. Key interactions often involve hydrogen bonds with backbone atoms of critical residues and hydrophobic interactions with surrounding amino acids nih.gov.

Similarly, for derivatives targeting Retinoid-related orphan receptor gamma-t (RORγt), an important therapeutic target for autoimmune diseases, molecular docking suggested a unique binding mode. Unlike many known inhibitors that bind to the ligand-binding domain (LBD), these compounds were predicted to bind to a pocket near the hinge region of RORγt nih.govresearchgate.net. This alternative binding site offers opportunities for the development of inhibitors with novel mechanisms of action.

In the case of dipeptidyl peptidase-4 (DPP-4) inhibitors, docking and dynamics simulations highlighted the importance of residues such as Tyr547, Lys554, and Trp629 in the formation of a stable enzyme-inhibitor complex nih.gov. These computational predictions are crucial for understanding the structural basis of inhibition and for designing more potent inhibitors.

Table 1: Predicted Interactions of Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives with Various Protein Targets

Target ProteinKey Interacting ResiduesType of InteractionReference
EGFRMet769, Cys773, Lys721, Val702, Ala719, Leu820, Leu694Hydrogen Bonds, Hydrophobic Interactions semanticscholar.org
RORγtGln223, Leu244 (Hinge Region)Not Specified nih.gov
DPP-4Tyr547, Lys554, Trp629Not Specified nih.gov
TubulinCysβ239, Valβ236, Ileβ316, Leuβ246, Alaβ248, Metβ257Hydrogen Bonds, Hydrophobic Interactions nih.gov

Conformational Analysis and Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations have been utilized to assess the stability of the docked poses and to explore the conformational changes in both the ligand and the protein upon binding. For EGFR inhibitors based on the thieno[2,3-d]pyrimidine scaffold, MD simulations confirmed the stability of the ligand within the active site semanticscholar.org.

In studies of DPP-4 inhibitors, molecular dynamics simulations provided a deeper understanding of the dynamic nature of the ligand-receptor interactions nih.gov. These simulations can reveal subtle conformational adjustments that are not apparent from static docking poses and can help in refining the design of inhibitors with improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives

While specific QSAR models for "G 1697" are not available, the principles of QSAR have been applied to the broader class of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives to establish correlations between their structural features and biological activities. These models are valuable for predicting the activity of new derivatives and for prioritizing compounds for synthesis and biological testing. The development of these models typically involves the generation of molecular descriptors that quantify various physicochemical and structural properties of the molecules.

Machine Learning Approaches in QSAR

Although detailed machine learning-based QSAR studies for this specific class of compounds are not extensively reported in the provided context, it is a rapidly growing field in drug discovery. Machine learning algorithms, such as support vector machines, random forests, and neural networks, are increasingly being used to build more accurate and predictive QSAR models. These approaches can handle complex and non-linear relationships between molecular descriptors and biological activity, offering the potential to accelerate the discovery of novel tetrahydrobenzothieno[2,3-d]pyrimidine-based therapeutic agents.

De Novo Design and Virtual Screening for Tetrahydrobenzothieno[2,3-d]pyrimidine-Inspired Compounds

The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold serves as an excellent starting point for de novo design and virtual screening campaigns aimed at discovering new bioactive molecules.

Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. Based on the known binding modes of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, pharmacophore models can be developed and used to search for novel compounds with similar interaction patterns.

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a target. By using the tetrahydrobenzothieno[2,3-d]pyrimidine core as a template, new derivatives with diverse substituents can be designed and evaluated in silico before being synthesized. This approach allows for the exploration of a much larger chemical space than is possible with traditional synthetic methods alone.

Advanced Analytical and Bioanalytical Techniques for G 1697 Research

High-Resolution Spectroscopic Techniques for G 1697 Structural Elucidation

The precise determination of the three-dimensional structure and the intricate molecular interactions of this compound is foundational to its study. High-resolution spectroscopic techniques provide the necessary atomic-level detail to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Interaction Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for characterizing the interactions of this compound with its biological targets. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are instrumental in identifying binding epitopes and determining binding affinities. For instance, in studies involving the interaction of this compound with a target protein, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can reveal specific amino acid residues involved in the binding interface.

Table 1: Key NMR Parameters for this compound Interaction Studies

ParameterDescriptionApplication in this compound Research
Chemical Shift Perturbation (CSP)Changes in the chemical shifts of atoms upon ligand binding.Mapping the binding site of this compound on its target macromolecule.
Nuclear Overhauser Effect (NOE)The transfer of nuclear spin polarization from one nucleus to another through space.Determining the conformation of this compound when bound to its receptor.
Relaxation Times (T1 and T2)The time constants for the return of a nuclear spin system to equilibrium.Probing the dynamics of this compound and its complex.

Mass Spectrometry-Based Methods for this compound Metabolomics and Proteomics

Mass spectrometry (MS) is a cornerstone in the study of this compound, offering unparalleled sensitivity and specificity for its detection and quantification in complex biological matrices. In the realm of metabolomics, high-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are employed to identify and quantify metabolites of this compound. This is crucial for understanding its metabolic pathways and identifying potential bioactive or toxic byproducts.

In proteomics, MS-based approaches, like chemical proteomics, can identify the protein targets of this compound. This often involves using a tagged version of this compound to pull down its binding partners from a cell lysate, followed by proteomic analysis to identify the captured proteins.

Chromatographic and Electrophoretic Methods for this compound Analysis

The separation and quantification of this compound and its related compounds from complex mixtures are critical for pharmacokinetic and metabolism studies. Chromatographic and electrophoretic techniques provide the necessary resolving power for these applications.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this compound Research

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the workhorses for the quantitative analysis of this compound in various biological samples. The choice of stationary phase (e.g., C18, HILIC) and mobile phase composition is optimized to achieve efficient separation of this compound from endogenous matrix components and its metabolites. Coupled with sensitive detectors like UV-Vis, fluorescence, or mass spectrometry, these methods offer low limits of detection and quantification, essential for detailed pharmacokinetic profiling.

Table 2: Typical HPLC/UPLC Method Parameters for this compound Analysis

ParameterTypical Value/ConditionPurpose
ColumnReversed-phase C18, < 2.5 µm particle sizeSeparation based on hydrophobicity.
Mobile PhaseGradient of acetonitrile and water with 0.1% formic acidElution of this compound and its metabolites with good peak shape.
Flow Rate0.2 - 0.5 mL/minOptimal for high-resolution separation in UPLC.
DetectionTandem Mass Spectrometry (MS/MS)High selectivity and sensitivity for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Metabolites or Related Compounds

For volatile metabolites of this compound or related compounds that are thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable analytical tool. Prior to analysis, derivatization may be necessary to increase the volatility and thermal stability of the analytes. GC-MS provides excellent chromatographic resolution and mass spectral information for definitive identification and quantification of these specific compounds.

Biophysical Techniques for this compound Binding and Conformational Studies

To gain a deeper understanding of the molecular recognition events involving this compound, a suite of biophysical techniques is employed. These methods provide quantitative data on binding affinities, kinetics, and the conformational changes that occur upon binding. Techniques such as Isothermal Titration Calorimetry (ITC) directly measure the heat changes associated with binding, providing a complete thermodynamic profile of the interaction. Surface Plasmon Resonance (SPR) offers real-time monitoring of binding and dissociation events, enabling the determination of kinetic rate constants (k_on and k_off). Furthermore, techniques like Circular Dichroism (CD) spectroscopy can be used to assess changes in the secondary structure of a target protein upon binding of this compound.

Surface Plasmon Resonance (SPR) for this compound Kinetic Analysis

Surface Plasmon Resonance is a powerful, label-free optical technique used to measure the real-time kinetics of molecular interactions. In the context of this compound research, SPR would be employed to determine the association and dissociation rate constants of its binding to a target protein, providing deep insights into the dynamics of the interaction.

Detailed Research Findings:

An SPR experiment to analyze the interaction of this compound with its target, for instance, the serine protease trypsin, would involve immobilizing the trypsin on a sensor chip. A solution containing this compound at various concentrations would then be flowed over the chip surface. The binding of this compound to the immobilized trypsin causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram.

The resulting sensorgram provides a wealth of kinetic information. The association phase, during which this compound binds to the target, is used to calculate the association rate constant (k_a). The dissociation phase, where the this compound solution is replaced by a buffer, allows for the calculation of the dissociation rate constant (k_d). The ratio of these two constants (k_d/k_a) yields the equilibrium dissociation constant (K_D), a measure of the binding affinity. A lower K_D value signifies a higher binding affinity.

The table below illustrates the type of kinetic data that would be obtained from an SPR analysis of this compound binding to its target protein. Please note, this data is representative and for illustrative purposes only, as specific experimental data for this compound is not available.

Table 1: Representative Kinetic Parameters for this compound Interaction Determined by SPR
Analyte (this compound) ConcentrationAssociation Rate Constant (k_a) (M⁻¹s⁻¹)Dissociation Rate Constant (k_d) (s⁻¹)Equilibrium Dissociation Constant (K_D) (M)
Varying Concentrations1.5 x 10⁵3.0 x 10⁻³2.0 x 10⁻⁸

Isothermal Titration Calorimetry (ITC) for this compound Thermodynamics

Isothermal Titration Calorimetry is a highly sensitive technique that directly measures the heat changes associated with molecular interactions. This allows for the determination of the key thermodynamic parameters of binding, including the binding affinity (K_A), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

Detailed Research Findings:

In a typical ITC experiment for this compound, a solution of the compound would be titrated into a sample cell containing its target protein, such as trypsin. The heat released or absorbed during the binding event is measured with high precision. The resulting data is plotted as heat change per injection versus the molar ratio of this compound to the target protein.

The shape of the resulting binding isotherm provides the binding affinity and stoichiometry. The total heat change is related to the enthalpy of binding (ΔH). A negative ΔH indicates an exothermic reaction, often driven by the formation of hydrogen bonds and van der Waals interactions. A positive ΔH suggests an endothermic reaction. The entropy change (ΔS) reflects the change in the system's disorder upon binding and can be influenced by factors such as conformational changes and the release of water molecules from the binding interface.

The following table presents a hypothetical but representative set of thermodynamic parameters for the interaction of this compound with its target protein as would be determined by ITC. As with the SPR data, this is for illustrative purposes due to the lack of specific published data for this compound.

Table 2: Representative Thermodynamic Parameters for this compound Interaction Determined by ITC
ParameterValue
Stoichiometry (n)1.1
Association Constant (K_A) (M⁻¹)5.0 x 10⁷
Enthalpy Change (ΔH) (kcal/mol)-12.5
Entropy Change (ΔS) (cal/mol·K)-8.7
Gibbs Free Energy Change (ΔG) (kcal/mol)-10.6

Future Directions and Emerging Research Paradigms for Compound G 1697

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in G 1697 Research

The era of systems biology offers an unprecedented opportunity to understand the multifaceted effects of novel compounds. nih.gov Integrating various "omics" technologies will be pivotal in building a comprehensive, systems-level understanding of this compound's biological impact. nih.govfrontiersin.org This holistic approach moves beyond single-target interactions to map the broader network of changes induced by the compound. nih.gov

Genomics: Genomic studies will be essential to identify genetic factors that influence sensitivity or resistance to this compound. Techniques like CRISPR-based genetic screens can systematically identify genes that either enhance or suppress the compound's activity, thereby revealing its mechanism of action and potential off-target effects. Furthermore, pharmacogenomic studies can uncover genetic variants in patient populations that correlate with differential responses to this compound, paving the way for personalized medicine applications.

Proteomics: Proteomics offers a direct window into the functional state of cells and tissues. nih.gov Advanced mass spectrometry-based proteomics can quantify global changes in protein expression and post-translational modifications (e.g., phosphorylation, ubiquitination) following treatment with this compound. This can pinpoint the specific signaling pathways modulated by the compound. nih.gov Thermal proteome profiling could also be employed to identify the direct protein targets of this compound and assess target engagement within the complex cellular environment.

Metabolomics: As the downstream output of genomic and proteomic activity, the metabolome provides a real-time snapshot of cellular physiology. nih.gov Untargeted and targeted metabolomic analyses can reveal metabolic pathways significantly altered by this compound. nih.govupenn.edu For instance, liquid chromatography-mass spectrometry (LC-MS) can be used to profile changes in key metabolites, identifying shifts in energy metabolism, lipid biosynthesis, or other pathways crucial to the compound's therapeutic effect. nih.gov

Table 1: Proposed Omics-Based Research Strategies for this compound

Omics Field Technology/Method Research Question Potential Outcome
Genomics CRISPR-Cas9 ScreensWhich genes are essential for this compound's activity?Identification of the molecular target and resistance mechanisms.
Proteomics PhosphoproteomicsHow does this compound alter cellular signaling networks?Mapping of kinase signaling pathways affected by the compound.
Metabolomics 13C Isotopic TracingDoes this compound impact central carbon metabolism?Understanding the metabolic reprogramming induced by this compound. upenn.edu

Potential for this compound as a Chemical Probe for Novel Biological Pathways

Beyond its therapeutic potential, a well-characterized compound like this compound can serve as a powerful chemical probe to explore new areas of biology. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study the function of that protein in cellular or in vivo models. nih.gov

To qualify as a high-quality chemical probe, this compound must demonstrate high selectivity and potency for its intended target. Assuming these criteria are met, this compound could be used to:

Validate Novel Drug Targets: By selectively modulating its target, this compound can help establish the functional role of a previously uncharacterized protein in disease processes.

Dissect Complex Signaling Networks: The acute and specific perturbation of a single network node by this compound can help unravel complex biological circuits that are otherwise difficult to study with genetic methods, which often involve compensatory mechanisms.

Uncover New Phenotypes: Applying this compound in various disease models or cellular systems may reveal unexpected biological functions associated with its target, thereby opening up new avenues of research.

The development of a structurally related, but biologically inactive, "negative control" compound would further strengthen the utility of this compound as a chemical probe, allowing researchers to distinguish on-target effects from non-specific chemical effects.

Challenges and Unexplored Opportunities in this compound Academic Research

Despite its promise, the path forward for this compound research is not without its challenges. Addressing these hurdles will be critical for its successful development and for maximizing its scientific value.

Challenges:

Target Deconvolution: If the direct molecular target of this compound is not yet known, its identification can be a significant and resource-intensive challenge.

Ensuring Selectivity: Demonstrating that the biological effects of this compound are due to its interaction with a single target, rather than multiple off-targets, is a common and critical hurdle in chemical biology.

Translational Gap: Bridging the gap between promising results in academic laboratory models and demonstrable efficacy in more complex, clinically relevant systems remains a major challenge in drug discovery.

Unexplored Opportunities:

Combination Therapies: There is a significant opportunity to explore the synergistic potential of this compound with existing therapeutic agents. This could enhance efficacy, overcome drug resistance, or reduce toxicity.

Biomarker Development: The integration of omics technologies, as discussed earlier, provides a fertile ground for the discovery of predictive biomarkers that can identify patient populations most likely to respond to this compound.

New Disease Indications: The novel mechanism of action of this compound may have applications in diseases beyond its initial area of investigation. Systematic screening across different disease models could reveal unexpected therapeutic opportunities.

Table 2: SWOT Analysis of this compound Academic Research

Strengths Weaknesses
- Novel mechanism of action- Unknown or poorly characterized molecular target
- High potency in initial screens- Potential for off-target effects
Opportunities Threats
- Exploration of combination therapies- Difficulty in securing funding for early-stage research
- Development of predictive biomarkers- Emergence of competing compounds with similar mechanisms

Ethical Considerations in this compound Related Biological Research

As with any research involving novel therapeutic agents, the investigation of this compound must be conducted within a robust ethical framework. The transition from preclinical to clinical research, in particular, requires careful consideration of several key ethical principles.

Informed Consent: In any future clinical studies, it is paramount that participants are fully informed about the investigational nature of this compound, including its known effects and potential risks. The consenting process must be clear, transparent, and free from coercion.

Risk-Benefit Analysis: Institutional Review Boards (IRBs) and ethics committees will need to carefully weigh the potential benefits of this compound against the risks to research participants. This analysis must be continually updated as new data become available.

Equity and Access: As research progresses, considerations must be made regarding the equitable access to this compound if it proves to be a valuable therapeutic. This includes considerations for its use in low-resource settings and diverse patient populations.

Adherence to these ethical principles is not only a regulatory requirement but also a fundamental component of responsible scientific conduct that builds public trust and ensures that the ultimate goal of the research—the improvement of human health—remains at the forefront.

Q & A

Q. What were the primary objectives and hypotheses of the G 1697 study regarding smoking cessation interventions?

The study aimed to evaluate the feasibility of two proactive outreach (PRO) strategies—PRO-Motivational Interviewing (PRO-MI) and PRO-Interactive Voice Response (PRO-IVR)—for increasing engagement with the Asian Smokers’ Quitline (ASQ) among Vietnamese-American smokers. The primary hypothesis was that PRO-MI would yield higher treatment initiation rates than PRO-IVR, based on the assumption that human interaction (MI) is more effective than automated systems (IVR) for behavior change .

Q. How was the study population for this compound selected, and what criteria were used to ensure sample representativeness?

Participants were identified via electronic health records (EHRs) from a healthcare system in Minnesota, targeting Vietnamese-speaking smokers aged ≥18 who smoked ≥5 cigarettes/day. Exclusion criteria included inability to consent or participate in follow-ups. The EHR-based recruitment ensured alignment with real-world clinical populations, though limitations in educational diversity (e.g., <25% had post-high school education) were noted .

Q. What methodological framework guided the comparative analysis of PRO-MI and PRO-IVR interventions in this compound?

The study employed a mixed-methods design with a randomized controlled trial (RCT) structure. Participants were assigned to PRO-MI (telephone counseling with trained bilingual staff) or PRO-IVR (automated calls). Feasibility was assessed via recruitment rates, treatment initiation (ASQ warm transfers), and 3-month follow-up surveys. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) were implicitly applied to validate the research question’s rigor .

Advanced Research Questions

Q. What statistical approaches were employed in this compound to compare treatment initiation rates between PRO-MI and PRO-IVR groups?

The study used Pearson chi-square tests for categorical outcomes (e.g., treatment initiation) and ANOVA/t-tests for continuous variables (e.g., abstinence duration). A non-inferiority margin of 10% was predefined to determine if PRO-IVR could substitute PRO-MI. Confidence intervals (95% CI) for referral rates were calculated using binomial distribution approximations, ensuring robust inferential analysis .

Q. How did the this compound study address potential confounding variables in its analysis of smoking abstinence outcomes?

Baseline characteristics (e.g., nicotine dependence, demographics) were compared across groups using chi-square/Fisher’s exact tests to identify imbalances. However, the pilot’s exploratory nature limited adjustments for confounders. Self-reported abstinence data (7-day/30-day prevalence) were collected but lacked biochemical validation, introducing potential recall bias .

Q. What contradictions emerged between self-reported abstinence data and methodological limitations in this compound?

While PRO-MI showed higher treatment initiation (34.1% vs. 14.6% for PRO-IVR), self-reported abstinence rates at 3 months did not significantly differ between groups. This discrepancy suggests that engagement mechanisms (MI vs. IVR) may influence treatment uptake more directly than long-term cessation outcomes, highlighting the need for larger trials with longer follow-ups .

Q. How did the study ensure reproducibility in its experimental design and data reporting?

Detailed protocols for EHR-based recruitment, intervention delivery, and data collection (e.g., bilingual staff training, IVR call logs) were documented. Raw data were archived in appendices, aligning with standards for transparency in clinical trials. Statistical code and survey instruments were not published, however, which limits full reproducibility .

Q. What ethical considerations were prioritized in this compound’s engagement of a linguistically marginalized population?

The study adhered to ethical guidelines by providing bilingual consent materials, cash incentives ($20/survey), and opt-out options. Culturally tailored outreach (e.g., Vietnamese-language materials) addressed barriers faced by limited-English-proficiency (LEP) populations, though the lack of qualitative data on cultural acceptability remains a gap .

Methodological Recommendations for Future Research

  • Data Triangulation : Integrate biochemical validation (e.g., cotinine tests) with self-reports to strengthen abstinence claims .
  • Sample Size Justification : Conduct power analyses to determine adequate group sizes for detecting clinically meaningful differences .
  • Mixed-Methods Expansion : Include qualitative interviews to explore cultural perceptions of PRO-MI/PRO-IVR .

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